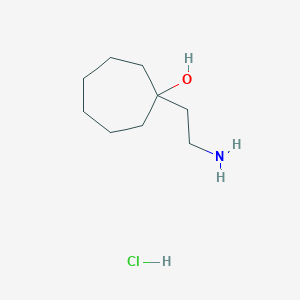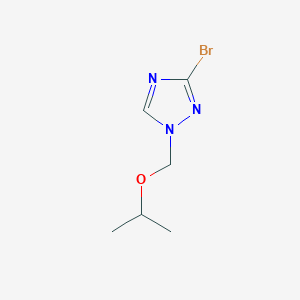
3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring structure with three nitrogen atoms . The “3-Bromo” part indicates the presence of a bromine atom at the third position of the ring, and “isopropoxymethyl” suggests an isopropoxy (–OCH(CH3)2) and a methyl (–CH3) group attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic triazole ring, with a bromine atom at the third position and an isopropoxymethyl group attached . The exact 3D structure would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often acting as nucleophiles or ligands . The presence of the bromine atom might make this compound susceptible to reactions involving nucleophilic substitution or elimination .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on 1,2,4-triazoles, including derivatives and structurally similar compounds, highlights their utility in synthesizing diverse chemical entities. For instance, studies on alkylation and amino(hydroxy)methylation of 1,2,4-triazole derivatives demonstrate their versatility in producing new compounds with potential applications in medicinal chemistry and material science (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Additionally, the synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulfonic acid showcases the adaptability of triazole chemistry for generating functional materials (Yu, Niu, Wang, Li, & Pang, 2014).
Biological Applications
1,2,4-Triazole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. For example, some triazole derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Hui, Xu, Wang, Zhang, & Zhang, 2010). Moreover, the exploration of triazole and triazolothiadiazine derivatives as potential antimicrobial agents further demonstrates the therapeutic potential of these compounds (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Material Science and Industry
Triazoles also find applications in material science and industry, where their unique chemical properties are exploited to develop new materials and industrial processes. The study on regioselectivity in the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, for example, provides valuable knowledge for chemical synthesis and material design (Boraei, El Ashry, & Duerkop, 2016).
Propriétés
IUPAC Name |
3-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOVFHNYKEGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCN1C=NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



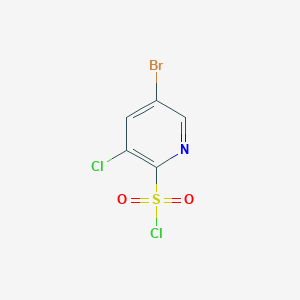
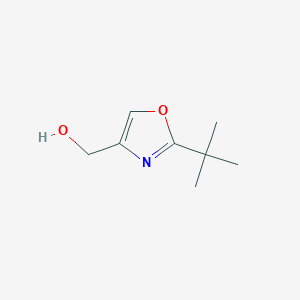
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

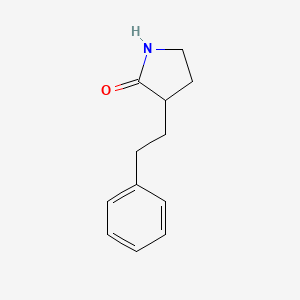
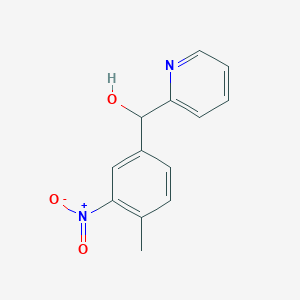
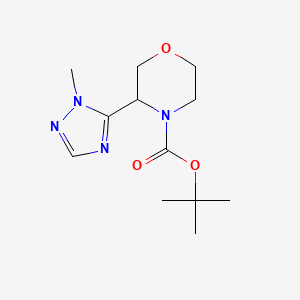
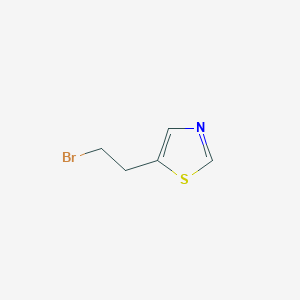
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
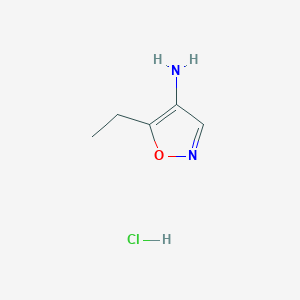
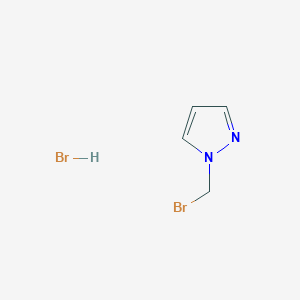
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
